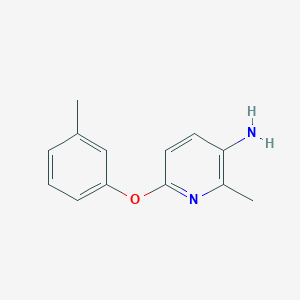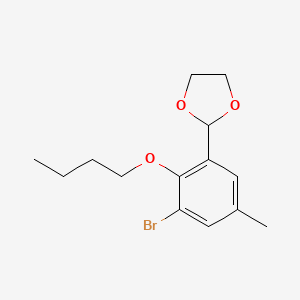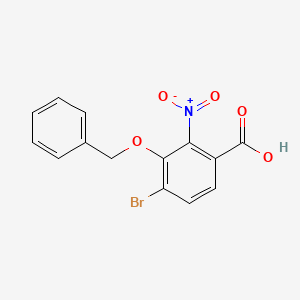
3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid is an organic compound that features a benzyloxy group, a bromine atom, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-hydroxybenzoic acid to introduce the bromine atom at the 4-position. This is followed by nitration to introduce the nitro group at the 2-position. The final step involves the protection of the hydroxyl group by converting it into a benzyloxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(Benzyloxy)-4-carboxy-2-nitrobenzoic acid.
Reduction: 3-(Benzyloxy)-4-bromo-2-aminobenzoic acid.
Substitution: 3-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of brominated and nitro-substituted aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-4-chloro-2-nitrobenzoic acid
- 3-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid
- 3-(Benzyloxy)-4-iodo-2-nitrobenzoic acid
Uniqueness
3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The combination of the benzyloxy, bromine, and nitro groups also provides a distinct set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C14H10BrNO5 |
|---|---|
Molecular Weight |
352.14 g/mol |
IUPAC Name |
4-bromo-2-nitro-3-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H10BrNO5/c15-11-7-6-10(14(17)18)12(16(19)20)13(11)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
InChI Key |
BYSMOVCOJYUOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2[N+](=O)[O-])C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)
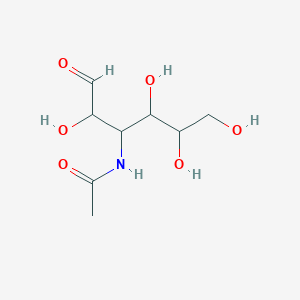

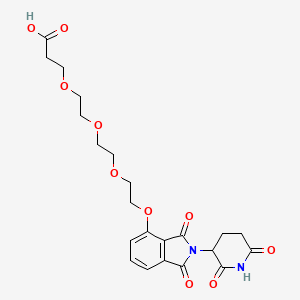

![4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane](/img/structure/B14771807.png)
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B14771815.png)

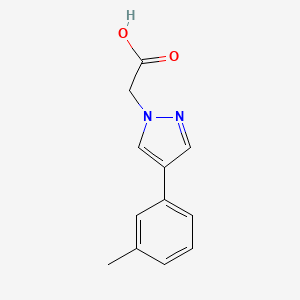

![1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)

